Iodoacetamide-PEG5-NH-Boc Iodoacetamide-PEG5-NH-Boc
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019436
InChI: InChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24)
SMILES:
Molecular Formula: C19H37IN2O8
Molecular Weight: 548.4 g/mol

Iodoacetamide-PEG5-NH-Boc

CAS No.:

Cat. No.: VC16019436

Molecular Formula: C19H37IN2O8

Molecular Weight: 548.4 g/mol

* For research use only. Not for human or veterinary use.

Iodoacetamide-PEG5-NH-Boc -

Specification

Molecular Formula C19H37IN2O8
Molecular Weight 548.4 g/mol
IUPAC Name tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24)
Standard InChI Key IGEUCBFXXFXXLN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI

Introduction

Structural Characteristics and Molecular Properties

Core Functional Groups and Molecular Architecture

Iodoacetamide-PEG5-NH-Boc is a tripartite molecule comprising three distinct components:

  • Iodoacetamide group: A reactive moiety capable of forming covalent bonds with thiol (-SH) groups in cysteine residues or other sulfur-containing biomolecules. This electrophilic property enables site-specific modifications of proteins, peptides, and small molecules .

  • PEG5 spacer: A pentameric polyethylene glycol chain that confers hydrophilicity, reduces immunogenicity, and improves pharmacokinetic properties. The PEG spacer enhances water solubility and prolongs circulation time in biological systems .

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety for the terminal amine, preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions to expose the primary amine for subsequent conjugation .

The compound’s molecular structure is further defined by its topological polar surface area (TPSA) of 113.58 Ų and a calculated logP value of 1.15, indicating moderate hydrophobicity . These properties are critical for balancing solubility and membrane permeability in drug delivery applications.

PropertyValueSource
Molecular FormulaC19H37IN2O8\text{C}_{19}\text{H}_{37}\text{IN}_2\text{O}_8
Molecular Weight548.42 g/mol
Purity≥98%
Storage ConditionsSealed, 2–8°C
Hazard StatementsH302, H315, H319, H335

The compound requires careful handling due to its potential to cause skin/eye irritation and respiratory discomfort . Safety protocols, including the use of personal protective equipment (PPE) and adequate ventilation, are essential during laboratory use.

Synthesis and Purification Processes

Stepwise Synthetic Strategy

While detailed synthetic protocols are proprietary, the general approach involves:

  • PEG5 backbone preparation: Linear PEG chains are synthesized via ring-opening polymerization of ethylene oxide, followed by purification to achieve a defined molecular weight .

  • Iodoacetamide conjugation: The PEG5 chain is functionalized with iodoacetamide using carbodiimide-mediated coupling reactions, ensuring precise attachment at the terminal position .

  • Boc protection: The primary amine at the opposite terminus is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to prevent side reactions during subsequent steps .

Quality Control and Analytical Validation

Rigorous quality control measures ensure batch-to-batch consistency:

  • High-Performance Liquid Chromatography (HPLC): Verifies purity ≥98% and detects impurities .

  • Mass Spectrometry (LC-MS): Confirms molecular weight (548.42 g/mol) and structural integrity .

  • Nuclear Magnetic Resonance (NMR): Validates the presence of characteristic peaks for the Boc group (δ 1.4 ppm for tert-butyl) and PEG backbone (δ 3.6 ppm for ethylene oxide units) .

Biological Activity and Mechanisms of Action

Thiol-Specific Covalent Modification

The iodoacetamide group reacts selectively with thiols via nucleophilic substitution, forming stable thioether bonds. This reaction is pH-dependent, with optimal activity observed at neutral to slightly alkaline conditions (pH 7.0–8.5) . Kinetic studies reveal a second-order rate constant (kk) of approximately 102M1s110^2 \, \text{M}^{-1}\text{s}^{-1}, comparable to other iodoacetamide derivatives .

Role in PROTAC Development

Iodoacetamide-PEG5-NH-Boc is widely employed as a PROTAC linker in cancer therapeutics. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins. In this context:

  • The iodoacetamide moiety binds to cysteine residues on target proteins.

  • The Boc-protected amine is deprotected and conjugated to a ligand for E3 ligases (e.g., von Hippel-Lindau (VHL) or cereblon) .

  • The PEG5 spacer ensures proper spatial orientation between the protein of interest and the degradation machinery .

Recent studies demonstrate its utility in degrading oncogenic targets such as BRD4 and EGFR, with nanomolar efficacy in preclinical models .

Applications in Drug Development and Bioconjugation

Protein-Polymer Conjugates

PEGylation via Iodoacetamide-PEG5-NH-Boc enhances the therapeutic profile of proteins by:

  • Reducing immunogenicity: Masking antigenic epitopes on interferon-α and asparaginase .

  • Extending half-life: Increasing the hydrodynamic radius of growth hormones and cytokines, thereby reducing renal clearance .

Targeted Drug Delivery Systems

The compound facilitates site-specific drug delivery through:

  • Antibody-drug conjugates (ADCs): Covalent attachment of cytotoxic agents to monoclonal antibodies via cysteine residues .

  • Stimuli-responsive nanocarriers: Incorporation into micelles or liposomes that release payloads in response to tumor microenvironment cues (e.g., pH, redox gradients) .

Diagnostic Imaging Probes

Iodoacetamide-PEG5-NH-Boc is utilized to conjugate fluorescent dyes or radionuclides to targeting moieties (e.g., peptides, antibodies), enabling real-time imaging of cancer biomarkers .

Comparative Analysis with Related PEGylated Compounds

Reactivity and Functional Specificity

The table below contrasts Iodoacetamide-PEG5-NH-Boc with analogous PEGylated linkers:

CompoundFunctional GroupProtective GroupReactivity (k, M⁻¹s⁻¹)Primary Application
Iodoacetamide-PEG5-NH-BocIodoacetamideBoc1.2×1021.2 \times 10^2PROTACs, ADCs
Maleimide-PEG5-NH2MaleimideNone5.6×1035.6 \times 10^3Stable thioether bonds
NHS-PEG5-AzideNHS esterNone3.8×1013.8 \times 10^1Click chemistry

Key distinctions include:

  • Maleimide derivatives exhibit higher reactivity but lack the Boc group, limiting their use in multi-step syntheses .

  • NHS esters enable amine-specific conjugations but are hydrolytically unstable compared to iodoacetamides .

Stability and Pharmacokinetic Performance

The Boc group enhances storage stability by preventing amine oxidation, while the PEG5 spacer reduces hepatic clearance by 40–60% compared to shorter PEG chains .

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